molecular formula C10H13NOS B7356422 2-(4-Methylphenyl)sulfanylpropanamide

2-(4-Methylphenyl)sulfanylpropanamide

Cat. No. B7356422
M. Wt: 195.28 g/mol
InChI Key: FFXUEZGCOLYHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)sulfanylpropanamide, also known as MPTP, is an organic compound with the chemical formula C10H13NO2S. It is a white crystalline powder that is soluble in water, ethanol, and methanol. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-(4-Methylphenyl)sulfanylpropanamide is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is toxic to dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration and induces cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely mimics the symptoms and pathology of human Parkinson's disease. The compound selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic motor symptoms of the disease.

Advantages and Limitations for Lab Experiments

2-(4-Methylphenyl)sulfanylpropanamide is a widely used neurotoxin that has been extensively studied in animal models of Parkinson's disease. Its selective toxicity to dopaminergic neurons makes it a useful tool for studying the mechanisms of the disease and developing potential treatments. However, the use of this compound in animal models has limitations, as it does not fully replicate the complex pathology of human Parkinson's disease.

Future Directions

There are several potential future directions for research on 2-(4-Methylphenyl)sulfanylpropanamide and its applications in scientific research. These include the development of new animal models that more closely mimic the pathology of human Parkinson's disease, the investigation of potential treatments for the disease using this compound-induced animal models, and the exploration of the compound's potential applications in other areas of neuroscience research. Additionally, further studies are needed to fully understand the mechanisms of this compound toxicity and its potential effects on other systems in the body.

Synthesis Methods

2-(4-Methylphenyl)sulfanylpropanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-methylthiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield this compound.

Scientific Research Applications

2-(4-Methylphenyl)sulfanylpropanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is commonly used as a neurotoxin to induce Parkinson's disease in animal models. This allows researchers to study the mechanisms of the disease and develop potential treatments.

properties

IUPAC Name

2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXUEZGCOLYHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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